2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-6-3-10-7-4-11(5-8(13)14)1-2-12(6)7/h3H,1-2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVYDMEKWYAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play a crucial role in cell proliferation, survival, differentiation, and migration.
Mode of Action
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid interacts with its targets by inhibiting their activities. It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors. This compound can react with superoxide anions (O2–) or singlet oxygen (1O2) to produce chemiluminescence.
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the epigenetic regulation pathway. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors. HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks.
Pharmacokinetics
Its solubility in water, dmso, and dmf suggests that it may have good bioavailability.
Result of Action
The compound shows potent antiproliferative activities against certain cell lines such as K562 and Hut78. This suggests that it may have potential therapeutic applications in cancer treatment.
Biochemical Analysis
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial as PI3K is involved in cell proliferation, survival, and metabolism, while HDAC is associated with gene expression regulation through epigenetic modifications. The compound’s ability to inhibit both PI3K and HDAC suggests its potential as a dual inhibitor, which could be beneficial in cancer therapy.
Cellular Effects
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/AKT pathway, which is critical for cell growth and survival. Additionally, the compound affects gene expression by inhibiting HDAC, leading to changes in chromatin structure and transcriptional activity. These effects can result in altered cellular metabolism and potentially induce apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid exerts its effects through specific binding interactions with PI3K and HDAC. The compound’s structure allows it to fit into the active sites of these enzymes, inhibiting their activity. This inhibition disrupts the downstream signaling pathways and epigenetic modifications, leading to changes in cell function and gene expression. The dual inhibition mechanism is particularly advantageous in targeting cancer cells that rely on both PI3K and HDAC for survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of PI3K and HDAC, resulting in prolonged effects on cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K and HDAC without causing significant toxicity. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential to cause drug-drug interactions. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing side effects.
Transport and Distribution
The transport and distribution of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed to different tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects. The interactions with transporters and binding proteins are crucial for its cellular uptake and distribution.
Subcellular Localization
The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is an important factor in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PI3K and HDAC. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a chloro-substituted imidazo[1,2-a]pyrazine moiety, contributing to its diverse pharmacological properties. The following sections will detail its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H12ClN3O2
- Molecular Weight : Approximately 250.7 g/mol
- Structural Features :
- Chloro group at the 3-position of the imidazo[1,2-a]pyrazine ring.
- Acetic acid functional group enhancing solubility and bioavailability.
Antimalarial Properties
Research indicates that derivatives of imidazolopyrazine compounds, including 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid, exhibit significant antimalarial activity. In preclinical models, certain derivatives have shown over 99% reduction in parasitemia at low doses. The mechanism of action is believed to involve interference with metabolic pathways in malaria parasites, suggesting a potential for development as an antimalarial drug .
Enzyme Inhibition
The compound's structural similarities to known enzyme inhibitors suggest potential applications in targeting beta-secretase (BACE), an enzyme implicated in Alzheimer's disease due to its role in amyloid beta plaque formation. Although specific studies on this compound have not been documented, the imidazolopyrazine core is present in several BACE inhibitors, indicating a promising avenue for future research .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin | Lacks acetic acid group | Potentially different biological activity |
| 2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid | Bromine instead of chlorine | May exhibit varied reactivity |
| 4-fluorophenyl derivative | Fluorine substitution | Different electronic properties affecting activity |
The unique chlorine substitution and acetic acid moiety may enhance the solubility and bioavailability of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid compared to its analogs .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions starting from suitable precursors.
- Functionalization : The introduction of the chloro and acetic acid groups occurs through various organic reactions optimized for yield and purity.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological properties .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid:
- Antiprotozoal Activity : Some derivatives demonstrated potent activity against protozoan parasites with IC50 values significantly lower than standard treatments.
- Cytotoxicity Studies : Research on related compounds has shown promising results against various cancer cell lines. For instance, certain structural modifications led to increased inhibitory activity against histone deacetylases (HDACs), suggesting potential anticancer properties .
- Molecular Docking Studies : Interaction studies have indicated that this compound can effectively bind to specific enzymes or receptors involved in disease processes, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
- Chlorine Substitution: The 3-chloro group in the target compound distinguishes it from analogs like 2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide (), which feature nitro or carbonyl groups.
- Acetic Acid vs. Amide/Ester Side Chains : Compared to N-benzyl-2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide (), the acetic acid moiety increases solubility (critical for bioavailability) but may reduce membrane permeability.
Antimalarial and Antiparasitic Activity
- IC50 Values: Analogs like 2-amino-1-(3-(4-chlorophenylamino)-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone () show potent antimalarial activity (IC50: 3 nM against Plasmodium falciparum 3D7 strain), attributed to chloro/fluoro substitutions enhancing target affinity. The target compound’s activity remains unquantified in the evidence but is hypothesized to follow similar trends.
- Metabolic Stability : The acetic acid group may improve metabolic stability over ester-containing analogs (e.g., 2-(2-nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)ethyl acetate in ), which are prone to esterase hydrolysis .
Physicochemical Properties
Key Observations :
- The target compound’s logP (1.2) balances lipophilicity and hydrophilicity, favoring cellular uptake compared to highly polar analogs (e.g., unsubstituted acetic acid derivative in ).
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically starts from a Cbz-protected glycine derivative, which undergoes alkylation with a suitable bromide to introduce the side chain. This is followed by cyclization to form the imidazo ring system and subsequent functional group manipulations to yield the final acetic acid derivative.
Detailed Stepwise Preparation
The preparation involves the following key steps, as exemplified in related imidazolopiperazine syntheses:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Cbz-protected glycine derivative + bromide, K2CO3, DMF, rt | Alkylated adduct | ~84 |
| 2 | Cyclization (Imidazole formation) | NH4OAc, toluene, reflux with Dean–Stark water removal | Imidazole intermediate | ~88 |
| 3 | N-Alkylation | Ethyl 2-bromoacetate, Cs2CO3, DMF, rt | N-alkylated intermediate | ~83 |
| 4 | Deprotection/Cyclization | One-pot sequence | Lactam core | Not specified |
| 5 | Reduction | Borane, THF | Reduced amine intermediate | Not specified |
| 6 | Amidation | HATU-mediated coupling with N-Boc-glycine, rt | Amide intermediate | Moderate |
| 7 | Bromination | Standard bromination procedures | Brominated intermediate | Not specified |
| 8 | Buchwald–Hartwig amination | Pd2(dba)3, substituted aniline, TFA deprotection | Final substituted imidazolopiperazine product | Overall 17% yield over 9 steps |
This sequence is adapted from the synthesis routes reported for related compounds and demonstrates the complexity and multi-step nature of the preparation.
Cyclization Challenges and Optimization
The intramolecular hydroamination step to form the piperazine ring can be challenging. For example, treatment of an N-alkylated intermediate with a 5:1 mixture of acetic acid and methanesulfonic acid at 210 °C was necessary to achieve cyclization with simultaneous removal of carbamate protecting groups, yielding the cyclized core in 39% yield despite harsh conditions.
Regioselectivity is confirmed by advanced NMR techniques (e.g., 2D NMR) to ensure the correct formation of the imidazo ring system.
Functionalization and Final Modifications
After cyclization, the core structure undergoes amide coupling with N-Boc-glycine to introduce the acetic acid moiety.
The final steps often involve palladium-catalyzed amination reactions (Buchwald–Hartwig type) with substituted anilines, followed by deprotection to yield the target compound with desired substitutions on the imidazo[1,2-a]pyrazine scaffold.
Representative Reaction Scheme Summary
| Intermediate | Key Reaction | Conditions/Notes |
|---|---|---|
| Cbz-glycine derivative | Alkylation with bromide | K2CO3, DMF, room temperature |
| Alkylated adduct | Cyclization to imidazole | NH4OAc, toluene reflux, Dean–Stark apparatus |
| Imidazole intermediate | N-Alkylation with ethyl 2-bromoacetate | Cs2CO3, DMF, room temperature |
| N-alkylated intermediate | Deprotection and cyclization | One-pot process |
| Lactam core | Reduction | Borane, THF |
| Reduced amine | Amidation with N-Boc-glycine | HATU coupling, room temperature |
| Amide intermediate | Bromination | Standard bromination |
| Brominated intermediate | Buchwald–Hartwig amination with aniline | Pd2(dba)3 catalyst, TFA deprotection |
Yields and Efficiency
The overall yield for the nine-step sequence leading to the final substituted imidazolopiperazine is approximately 17%, reflecting the synthetic complexity.
For 6,6-dimethyl analogues, a six-step sequence from the imidazole intermediate gave an overall yield of 3.7%, indicating more challenging cyclization and functionalization steps.
Analytical Confirmation
The regiochemistry and purity of intermediates and final products are confirmed by 2D NMR spectroscopy.
Mass spectrometry (LC/MS) is used to confirm molecular weights and successful functional group modifications.
Elemental analysis supports the composition of final compounds.
Q & A
Basic: What synthetic strategies are effective for constructing the imidazo[1,2-a]pyrazine core in this compound?
The imidazo[1,2-a]pyrazine core is typically synthesized via cyclization reactions. For example, Ugi multicomponent reactions followed by palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) are used to introduce substituents at the 3-position. Bromination at the 3-position (using bromine in acetic acid) enables further functionalization, as seen in intermediates for antimalarial analogs . Post-cyclization modifications, such as HCl-mediated deprotection of tert-butoxycarbonyl (BOC) groups, are critical for generating free amines .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Key methods include:
- Elemental analysis to verify stoichiometry (e.g., % C, H, N matching theoretical values within 0.1% error) .
- Mass-triggered preparative HPLC for purity assessment (>95%) and separation of diastereomers .
- 1H/13C NMR to confirm regiochemistry, particularly distinguishing between substituents at the 2- and 3-positions of the heterocycle .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of antimalarial activity in this compound class?
SAR analysis of imidazolopiperazines reveals:
- Electron-withdrawing groups (e.g., Cl at 3-position) enhance activity against Plasmodium strains (IC50 < 100 nM) .
- Phenyl ring substitution patterns (e.g., 4-fluoro vs. 3-fluorophenyl) influence potency; bulky substituents (e.g., p-tolyl) reduce activity (IC50 > 3000 nM) .
- Aminoethyl ketone side chains improve solubility and target engagement, as validated in analogs with sub-micromolar IC50 .
Advanced: How should researchers address contradictory IC50 values across different malaria strains (e.g., 3D7 vs. W2)?
Discrepancies may arise from strain-specific resistance mechanisms. Mitigation strategies include:
- Parallel screening against multiple strains (e.g., 3D7 [chloroquine-sensitive] and W2 [chloroquine-resistant]) to identify broad-spectrum candidates .
- Molecular docking studies to assess binding affinity variations in Plasmodium dihydroorotate dehydrogenase (DHODH), a common target .
- Dose-response validation using SYBR Green assays to rule out assay-specific artifacts .
Advanced: What computational approaches are used to predict pharmacokinetic properties of this compound?
- QSAR models (e.g., artificial neural networks) correlate logP, polar surface area, and H-bond donors with bioavailability. For example, analogs with cLogP < 3 and <5 H-bond donors show improved metabolic stability .
- SwissADME predictions assess drug-likeness, highlighting risks like high topological polar surface area (>100 Ų), which may limit blood-brain barrier penetration .
Advanced: What methodologies resolve challenges in introducing substituents at the 8-position of the dihydroimidazo[1,2-a]pyrazine scaffold?
- Mannich reactions or alkylation with methyl iodide under basic conditions can introduce methyl groups at the 8-position.
- Steric hindrance is minimized using bulky bases (e.g., cesium carbonate) in toluene/xantphos/Pd catalysis systems .
- Chiral resolution (e.g., via diastereomeric salt formation with methanesulfonic acid) isolates enantiomers critical for target selectivity .
Basic: How is the chloro substituent at the 3-position introduced and stabilized during synthesis?
- Direct bromine/chlorine exchange using CuCl in DMF at 100°C, followed by purification via flash chromatography .
- Stabilization via electron-donating groups (e.g., methyl at 8-position) prevents nucleophilic displacement in aqueous media .
Advanced: How do researchers validate target engagement in cellular models for this compound?
- β-lactamase reporter assays under Plasmodium hypoxanthine starvation conditions confirm DHODH inhibition .
- Resistance selection studies (e.g., serial passage under sublethal drug pressure) identify mutations in putative targets, such as PfATP4 .
Basic: What are the stability concerns for this compound under varying pH conditions?
- Acidic conditions (pH < 3) may hydrolyze the acetic acid side chain; stability is maintained in lyophilized form at -20°C .
- Oxidative degradation is mitigated by inert atmosphere storage (N2) and antioxidants (e.g., BHT) .
Advanced: How can metabolic liabilities (e.g., CYP3A4 inhibition) be minimized in analogs?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
